N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

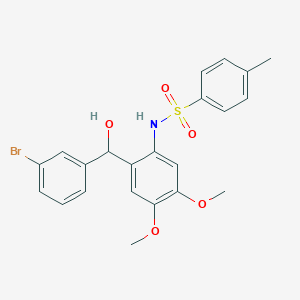

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-bromophenyl(hydroxy)methyl moiety attached to a 4,5-dimethoxyphenyl ring, which is further linked to a 4-methylbenzenesulfonamide group.

Properties

Molecular Formula |

C22H22BrNO5S |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

N-[2-[(3-bromophenyl)-hydroxymethyl]-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C22H22BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,22,24-25H,1-3H3 |

InChI Key |

IRNXFWPOHSPXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(C3=CC(=CC=C3)Br)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:

Key Observations

Substituent Effects: The 3-bromophenyl(hydroxy)methyl group in the target compound distinguishes it from analogs like S12n (), which replaces bromine with a butadienyl group. Methoxy groups in the 4,5-dimethoxyphenyl core improve solubility in organic solvents compared to non-methoxylated analogs (e.g., compound 9 in ) .

Synthesis and Yields: The target compound’s synthesis likely involves bromination and hydroxymethylation steps akin to ’s protocols (e.g., MnO₂ oxidation for aldehyde formation, bromine introduction via NaBr/NaClO). However, yields for such multi-step reactions are typically moderate (e.g., 57% for S12n in ) . Rhodium-catalyzed methods () offer enantioselectivity but may struggle with steric hindrance from bulky groups like 3-bromophenyl .

Physical and Spectral Properties :

- Brominated compounds (e.g., target compound, 4MNB in ) often exhibit higher melting points due to enhanced intermolecular interactions .

- HRMS and NMR data () confirm structural integrity: hydroxymethyl protons appear at δ 4.5–5.0 ppm, while aromatic protons in dimethoxyphenyl rings resonate at δ 6.6–7.2 ppm .

Functional Analogues :

- 4MNB () shares a brominated aromatic ring but lacks the sulfonamide moiety, limiting direct pharmacological comparisons.

- Cyclohexadienylidene derivatives () demonstrate how electron-withdrawing groups (e.g., ketones) alter electronic properties compared to the target compound’s hydroxymethyl group .

Research Implications

Biological Activity

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with significant biological activity attributed primarily to its sulfonamide component. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈BrN₁O₄S, indicating the presence of bromine, nitrogen, oxygen, and sulfur. Its structure features multiple aromatic rings and functional groups, including:

- Sulfonamide Group : Known for antibacterial activity.

- Bromophenyl Substituent : May enhance biological activity through electronic effects.

- Methoxy Groups : Potentially improve solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits significant antibacterial properties against Gram-positive bacteria due to the sulfonamide moiety. |

| Anticancer | Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. |

| Enzyme Inhibition | May inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects. |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Bacterial Growth : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in bacteria.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by affecting microtubule dynamics and activating caspase pathways .

- Enzyme Interaction : Potential interactions with specific enzymes could lead to altered metabolic pathways in target cells.

Antibacterial Efficacy

In a study evaluating the antibacterial properties of various sulfonamides, this compound demonstrated significant activity against several strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established sulfonamide antibiotics.

Anticancer Activity

Research involving analogs of this compound indicated that it could induce apoptosis in MDA-MB-231 breast cancer cells. At concentrations around 10 μM, it was observed that the compound significantly increased caspase-3 activity, suggesting a mechanism for promoting programmed cell death in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.